Iloperidone

Description

Properties

IUPAC Name |

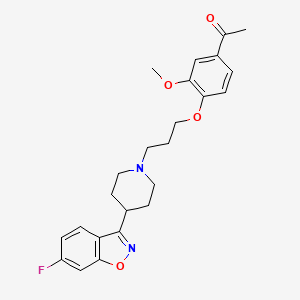

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXHEBAFVSFQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049060 | |

| Record name | Iloperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble, Practically insoluble in water, Very slightly soluble in 0.1 N HCl; freely soluble in chloroform, ethanol, methanol, acetonitrile | |

| Record name | Iloperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iloperidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white finely crystalline powder, Crystals from ethanol | |

CAS No. |

133454-47-4 | |

| Record name | Iloperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133454-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iloperidone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133454474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iloperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iloperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ILOPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPO7KJ050N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iloperidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

118-120 °C | |

| Record name | Iloperidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unraveling the Therapeutic Action of Iloperidone in Schizophrenia: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of iloperidone, an atypical antipsychotic agent approved for the treatment of schizophrenia in adults.[1][2][3] Tailored for researchers, scientists, and drug development professionals, this document elucidates the core pharmacological principles of iloperidone, from its molecular interactions to its clinical implications.

Executive Summary

Iloperidone's therapeutic efficacy in schizophrenia is primarily attributed to its unique and potent antagonism of a combination of neurotransmitter receptors, most notably the dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[2][4] This multi-receptor binding profile is believed to contribute to its effectiveness in managing the positive and negative symptoms of schizophrenia while potentially mitigating some of the extrapyramidal side effects associated with older antipsychotics. This guide will dissect the intricate details of iloperidone's receptor pharmacology, downstream signaling cascades, and the experimental methodologies employed to characterize its activity.

Receptor Binding Profile of Iloperidone and its Metabolites

The cornerstone of iloperidone's mechanism of action lies in its distinct affinities for various central nervous system receptors. The binding affinities, expressed as inhibitor constants (Ki), quantify the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. Iloperidone exhibits a high affinity for serotonin 5-HT2A, dopamine D2, and norepinephrine alpha-1 receptors.

Iloperidone is metabolized in the liver into two major metabolites, P88 and P95. P88 is an active metabolite with a receptor binding profile comparable to the parent drug, while P95 has a more limited and distinct profile.

| Receptor Subtype | Iloperidone Ki (nM) | Metabolite P88 Ki (nM) | Metabolite P95 Ki (nM) |

| Dopamine Receptors | |||

| D2 | 6.3 | Comparable to parent | - |

| D3 | 7.1 | Comparable to parent | - |

| D4 | 25 | - | - |

| Serotonin Receptors | |||

| 5-HT2A | 5.6 | Comparable to parent | 3.91 |

| 5-HT6 | 43 | - | - |

| 5-HT7 | 22 | - | - |

| 5-HT1A | 168 | - | - |

| Adrenergic Receptors | |||

| Alpha-1 | 0.36 | - | 4.7 (α1A), 2.7 (α1B), 8.8 (α1D) |

| Alpha-2C | - | Comparable to parent | 4.7 |

| Histamine Receptors | |||

| H1 | 437 | - | - |

| Muscarinic Receptors | |||

| M1-M5 | >1000 | - | - |

Data compiled from various sources.

Core Mechanisms of Action and Downstream Signaling

Iloperidone's therapeutic effects are mediated by its antagonist activity at key G-protein coupled receptors (GPCRs), which in turn modulates intracellular signaling pathways crucial for neuronal communication.

Dopamine D2 Receptor Antagonism

The positive symptoms of schizophrenia, such as hallucinations and delusions, are linked to hyperactive dopaminergic signaling in the mesolimbic pathway. Iloperidone acts as a potent antagonist at dopamine D2 receptors, thereby blocking the effects of excess dopamine. This blockade is a cornerstone of its antipsychotic action.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is a key feature of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal symptoms (EPS) and efficacy against negative symptoms. By blocking 5-HT2A receptors in the prefrontal cortex, iloperidone may indirectly increase dopamine release in the striatum, counteracting the D2 blockade in the nigrostriatal pathway and thereby reducing the risk of motor side effects. Furthermore, this action may modulate glutamate release, a neurotransmitter also implicated in the pathophysiology of schizophrenia.

Alpha-1 Adrenergic Receptor Antagonism

Iloperidone's potent antagonism of alpha-1 adrenergic receptors is a distinguishing feature. This action is thought to contribute to its side effect profile, particularly the risk of orthostatic hypotension (a drop in blood pressure upon standing). However, it may also play a role in its therapeutic effects by modulating dopaminergic and noradrenergic pathways. Similar to 5-HT2A antagonism, blocking alpha-1 adrenergic receptors in the prefrontal cortex can lead to a downstream increase in striatal dopamine release, potentially contributing to the low incidence of EPS.

Experimental Protocols

The characterization of iloperidone's pharmacological profile relies on a suite of in vitro and in vivo experimental procedures.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of iloperidone for its target receptors.

Objective: To determine the Ki of iloperidone at the human dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone (a D2 antagonist).

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol or (+)-butaclamol).

-

Test Compound: Iloperidone at various concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Instrumentation: Scintillation counter, microplate harvester, and filter mats.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]-spiperone (at a concentration near its Kd), and varying concentrations of iloperidone. For total binding wells, no iloperidone is added. For non-specific binding wells, a saturating concentration of haloperidol is added.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of iloperidone to generate a competition curve and determine the IC50 value (the concentration of iloperidone that inhibits 50% of [3H]-spiperone binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a drug, providing insights into its efficacy as an agonist or antagonist.

Objective: To determine the functional potency (IC50) of iloperidone as an antagonist at the human 5-HT2A receptor.

Method: Calcium Mobilization Assay using a fluorescent calcium indicator like Fluo-4.

Materials:

-

Cells: HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium Indicator: Fluo-4 AM.

-

Agonist: Serotonin (5-HT).

-

Test Compound: Iloperidone at various concentrations.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Plate the 5-HT2A-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with Fluo-4 AM dye solution and incubate for approximately 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of iloperidone to the wells and incubate for a short period.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and initiate kinetic reading. After establishing a baseline fluorescence, inject a pre-determined concentration of serotonin into the wells.

-

Data Acquisition: Continuously measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation/525 nm emission for Fluo-4) for a set period.

-

Data Analysis: The increase in fluorescence upon serotonin stimulation corresponds to intracellular calcium release. The antagonist activity of iloperidone is determined by its ability to inhibit the serotonin-induced fluorescence signal. Plot the percentage of inhibition against the log concentration of iloperidone to determine the IC50 value.

Preclinical and Clinical Evaluation Workflow

The development of iloperidone involved a rigorous pipeline of preclinical and clinical studies to establish its efficacy and safety profile.

Preclinical Evaluation Workflow

Preclinical studies for iloperidone involved in vitro receptor binding and functional assays to establish its pharmacological profile. In vivo studies in animal models of schizophrenia, such as the apomorphine-induced climbing mouse paradigm and prepulse inhibition tests, were used to predict its antipsychotic efficacy. Safety pharmacology studies assessed its potential for adverse effects, including cardiovascular effects.

Clinical Trial Workflow

The clinical development of iloperidone for schizophrenia followed a standard phased approach to evaluate its safety and efficacy in humans.

Clinical trials for iloperidone were designed as randomized, double-blind, placebo- and active-controlled studies. The primary efficacy endpoints in these trials were typically the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score and the Brief Psychiatric Rating Scale (BPRS) score, which are standardized instruments for assessing the severity of schizophrenia symptoms.

Conclusion

Iloperidone's mechanism of action in schizophrenia is a complex interplay of its antagonist effects at multiple neurotransmitter receptors, primarily the dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors. This unique pharmacological profile provides a foundation for its therapeutic efficacy in managing the multifaceted symptoms of schizophrenia. The comprehensive experimental approach, from in vitro binding assays to large-scale clinical trials, has been instrumental in elucidating its mechanism and establishing its role in the treatment of this challenging disorder. Further research into the nuanced downstream signaling effects of iloperidone will continue to refine our understanding of its therapeutic benefits and inform the development of future antipsychotic agents.

References

- 1. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACS Chemical Neuroscience Molecule Spotlight on Fanapt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Iloperidone? [synapse.patsnap.com]

Iloperidone: A Comprehensive Receptor Binding Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia and bipolar I disorder.[1] Its therapeutic efficacy is attributed to a complex interaction with a variety of neurotransmitter receptors. This technical guide provides an in-depth analysis of Iloperidone's receptor binding profile, detailing its affinity for various receptor subtypes. The information presented herein is intended to support further research and drug development efforts by providing a consolidated resource on the pharmacodynamic properties of this compound.

Receptor Binding Affinity of Iloperidone

Iloperidone's pharmacological action is characterized by its antagonist activity at multiple receptor sites. It exhibits a high affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[1][2] Additionally, Iloperidone demonstrates significant affinity for adrenergic receptors, which contributes to its overall clinical profile.[3][4] The binding affinities, expressed as Ki values (in nM), are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Iloperidone Ki (nM) | Reference(s) |

| Dopamine Receptors | ||

| D1 | 216 | |

| D2 | 6.3 | |

| D2L | - | |

| D2S | - | |

| D3 | 7.1 | |

| D4 | 25 | |

| D5 | - | |

| Serotonin Receptors | ||

| 5-HT1A | 168 | |

| 5-HT1B | - | |

| 5-HT2A | 5.6 | |

| 5-HT2C | 42.8 | |

| 5-HT6 | 42.7 - 43 | |

| 5-HT7 | 21.6 - 22 | |

| Adrenergic Receptors | ||

| α1 | 0.36 | |

| α2A | >100 | |

| α2B | >100 | |

| α2C | - | |

| β1 | >100 | |

| β2 | >100 | |

| Histamine Receptors | ||

| H1 | 437 | |

| Muscarinic Receptors | ||

| M1-M5 | >1000 |

Note: A hyphen (-) indicates that data for the specific subtype was not consistently found across the cited sources.

Core Signaling Pathways

The therapeutic effects of Iloperidone are primarily mediated through its antagonist activity at D2 and 5-HT2A receptors. The following diagrams illustrate the simplified signaling pathways affected by Iloperidone.

Experimental Protocols: Radioligand Binding Assay

The receptor binding affinities of Iloperidone are typically determined using in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor. The following provides a generalized protocol for a competitive radioligand binding assay.

I. Materials and Reagents

-

Membrane Preparation: Homogenates from cells stably expressing the human receptor of interest or from specific brain regions of laboratory animals.

-

Radioligand: A specific ligand for the receptor of interest that is labeled with a radioisotope (e.g., ³H or ¹²⁵I).

-

Test Compound: Iloperidone.

-

Assay Buffer: A buffer solution with a specific pH and ionic strength to maintain the integrity of the receptors and ligands.

-

Wash Buffer: An ice-cold buffer to separate bound from unbound radioligand.

-

Scintillation Cocktail: A liquid that emits light when it interacts with the radioisotope.

-

Filtration Apparatus: A device to separate the membranes with bound radioligand from the solution containing the unbound radioligand.

II. Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

III. Detailed Methodological Steps

-

Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is then washed and resuspended in the assay buffer.

-

Incubation: The membrane preparation is incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Iloperidone). This incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the receptors.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of Iloperidone. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of Iloperidone that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

Iloperidone possesses a complex and distinct receptor binding profile, with high affinity for dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors. This multi-receptor antagonism is believed to be the foundation of its therapeutic efficacy in treating psychotic disorders. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of Iloperidone's pharmacodynamic properties and supporting the exploration of novel therapeutic agents with similar or improved receptor interaction profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of α1 adrenergic antagonism in the mechanism of action of iloperidone: reducing extrapyramidal symptoms | CNS Spectrums | Cambridge Core [cambridge.org]

Iloperidone's Antagonism of Dopamine D2 and Serotonin 5-HT2A Receptors: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Iloperidone, an atypical antipsychotic agent, exerts its therapeutic effects primarily through a potent dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. This technical guide provides a comprehensive overview of the core pharmacological principles of iloperidone, focusing on its interaction with these two key receptor systems. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

The therapeutic efficacy of iloperidone in conditions such as schizophrenia is attributed to its combined antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] By blocking D2 receptors, iloperidone mitigates the positive symptoms of schizophrenia, which are associated with excessive dopamine activity in the brain.[1][3] Simultaneously, its antagonism of 5-HT2A receptors is thought to contribute to its "atypical" profile, potentially reducing the risk of extrapyramidal side effects (EPS) and addressing some of the negative and cognitive symptoms of the disorder.

Quantitative Analysis of Receptor Binding

The affinity of iloperidone for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger interaction. Iloperidone demonstrates high affinity for both human dopamine D2 and serotonin 5-HT2A receptors.

| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |

| Dopamine D2 | [3H]Spiperone | Human | 6.3 | |

| Dopamine D2S | Not Specified | Human | Not Specified | |

| Dopamine D2L | Not Specified | Human | Not Specified | |

| Serotonin 5-HT2A | [3H]Ketanserin | Human | 5.6 | |

| Dopamine D3 | Not Specified | Human | 7.1 | |

| Dopamine D4 | Not Specified | Human | 25 | |

| Serotonin 5-HT2C | Not Specified | Human | 42.8 | |

| Serotonin 5-HT6 | Not Specified | Rat | 42.7 | |

| Serotonin 5-HT7 | Not Specified | Rat | 21.6 | |

| Norepinephrine α1 | Not Specified | Not Specified | 0.36 |

Experimental Protocols

The determination of iloperidone's binding affinities for dopamine D2 and serotonin 5-HT2A receptors is primarily achieved through competitive radioligand binding assays. These experiments are fundamental in characterizing the pharmacological profile of a compound.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of iloperidone for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]Spiperone, a high-affinity antagonist for D2 receptors.

-

Test Compound: Iloperidone at various concentrations.

-

Non-specific Binding Control: A high concentration of a potent, unlabeled D2 antagonist (e.g., haloperidol or butaclamol).

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing ions such as MgCl2.

-

Instrumentation: Filtration apparatus (e.g., cell harvester), glass fiber filters, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: The cell membranes expressing the D2 receptors are homogenized and suspended in the assay buffer. The protein concentration is determined.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor membrane preparation, the radioligand ([3H]Spiperone) at a fixed concentration (usually near its Kd value), and either the test compound (iloperidone) at varying concentrations, buffer alone (for total binding), or the non-specific binding control.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of iloperidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Serotonin 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of iloperidone for the human serotonin 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from cultured cells (e.g., CHO cells) stably expressing the human 5-HT2A receptor or from brain tissue rich in these receptors (e.g., rat frontal cortex).

-

Radioligand: [3H]Ketanserin, a selective antagonist for 5-HT2A receptors.

-

Test Compound: Iloperidone at various concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled 5-HT2A antagonist (e.g., methysergide).

-

Assay Buffer: Similar to the D2 receptor assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Instrumentation: Filtration apparatus, glass fiber filters, and a liquid scintillation counter.

Procedure: The procedure for the 5-HT2A receptor binding assay is analogous to the D2 receptor assay, with the key difference being the use of a 5-HT2A-specific receptor source and radioligand ([3H]Ketanserin). The data analysis follows the same principles to determine the IC50 and subsequently the Ki value for iloperidone at the 5-HT2A receptor.

Signaling Pathways and Visualization

The antagonism of dopamine D2 and serotonin 5-HT2A receptors by iloperidone interrupts their respective downstream signaling cascades. Understanding these pathways is crucial for comprehending the molecular basis of the drug's action.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Iloperidone, by blocking the D2 receptor, prevents this cascade from occurring.

References

Iloperidone's Molecular Engagements: A Technical Guide Beyond D2 and 5-HT2A Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular targets of the atypical antipsychotic Iloperidone, extending beyond its well-characterized interactions with dopamine D2 and serotonin 5-HT2A receptors. By examining its broader receptor binding profile and associated signaling pathways, this document aims to provide a comprehensive understanding of Iloperidone's pharmacological actions, contributing to a more nuanced view of its therapeutic efficacy and side-effect profile.

Core Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of Iloperidone for a range of neurotransmitter receptors. This data, presented as Ki values (nM), allows for a quantitative comparison of Iloperidone's potency at these diverse molecular targets. Lower Ki values are indicative of higher binding affinity.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Dopaminergic | D1 | 216[1] |

| D2 | 6.3[1] | |

| D3 | 7.1[1][2][3] | |

| D4 | 25 | |

| Serotonergic | 5-HT1A | 168 |

| 5-HT1B | >100 | |

| 5-HT2A | 5.6 | |

| 5-HT2C | 42.8 | |

| 5-HT6 | 43 | |

| 5-HT7 | 22 | |

| Adrenergic | α1 | 0.36 |

| α2A | >100 | |

| α2B | >100 | |

| α2C | >10-100 | |

| β1 | >100 | |

| β2 | >100 | |

| Histaminergic | H1 | 437 |

| Cholinergic | Muscarinic (M1-M5) | >1000 |

| Transporters | Dopamine (DAT) | >100 |

| Norepinephrine (NET) | >100 |

Beyond Binding: Functional Activity and Signaling Pathways

Iloperidone's pharmacological effects are not solely defined by its binding affinities but also by its functional activity at these receptors. It primarily acts as an antagonist at several key receptors, modulating downstream signaling cascades.

Adrenergic Receptor Antagonism

Iloperidone exhibits potent antagonism at α1-adrenergic receptors. This action is a distinguishing feature of its pharmacological profile and is thought to contribute to both its therapeutic effects and certain side effects. Blockade of α1-adrenergic receptors can lead to vasodilation, which may result in orthostatic hypotension. In the central nervous system, α1-adrenergic antagonism may play a role in modulating dopaminergic pathways, potentially contributing to the low incidence of extrapyramidal symptoms (EPS) associated with Iloperidone.

Broader Serotonergic and Dopaminergic Interactions

Beyond the 5-HT2A receptor, Iloperidone interacts with other serotonin receptors, albeit with lower affinity. It demonstrates moderate affinity for 5-HT6 and 5-HT7 receptors, and lower affinity for 5-HT1A receptors, where it also functions as an antagonist. Its antagonism at D3 receptors is nearly as potent as its D2 antagonism. These interactions may contribute to its efficacy in treating negative symptoms and cognitive deficits in schizophrenia.

Experimental Protocols: Determining Binding Affinity

The binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a drug and its receptor target.

General Protocol for a Competitive Radioligand Binding Assay

This protocol outlines the general steps involved in determining the binding affinity (Ki) of a test compound like Iloperidone.

-

Membrane Preparation:

-

Cells stably expressing the human receptor of interest or tissue homogenates known to be rich in the target receptor are used.

-

The cells or tissues are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (a radioactively labeled molecule with known high affinity for the receptor), and varying concentrations of the unlabeled test compound (e.g., Iloperidone).

-

Control wells are included to determine total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand to saturate the receptors).

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters.

-

The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the concentration of the test compound.

-

A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Iloperidone's potential for treating bipolar mania

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iloperidone, a second-generation atypical antipsychotic, has recently gained FDA approval for the acute treatment of manic or mixed episodes associated with bipolar I disorder in adults.[1][2][3] This document provides a comprehensive technical overview of iloperidone's potential in treating bipolar mania, focusing on its pharmacological profile, clinical efficacy, and safety as demonstrated in recent pivotal trials. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and clinical application.

Mechanism of Action

The therapeutic effects of iloperidone in bipolar mania are believed to be mediated through its unique receptor binding profile, characterized by a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[2][4]

1.1 Dopamine D2 Receptor Antagonism

Iloperidone is an antagonist at dopamine D2 receptors. The overactivity of dopamine signaling in certain brain regions is a key hypothesis in the pathophysiology of mania. By blocking D2 receptors, iloperidone modulates dopamine neurotransmission, which is thought to contribute to its antimanic effects. This antagonism helps to normalize the heightened dopaminergic state associated with manic episodes.

dot

References

- 1. Efficacy and Safety of Iloperidone in Bipolar Mania: A Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. hcplive.com [hcplive.com]

- 4. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Contribution of Metabolites P88 and P95 to the Clinical Profile of Iloperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloperidone, an atypical antipsychotic, undergoes extensive metabolism to form two major metabolites, P88 (reduced iloperidone) and P95. This technical guide provides an in-depth analysis of the pharmacokinetics, pharmacodynamics, and clinical relevance of these metabolites, elucidating their distinct roles in the overall therapeutic and adverse effect profile of iloperidone. Quantitative data are presented in structured tables for comparative analysis, and key pathways and processes are visualized through detailed diagrams. Understanding the contributions of P88 and P95 is critical for optimizing treatment strategies and for the future development of related compounds.

Introduction

Iloperidone is an atypical antipsychotic agent approved for the treatment of schizophrenia in adults.[1][2] Its clinical efficacy is thought to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[3][4] Like many psychotropic medications, iloperidone is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4, as well as through carbonyl reduction.[5] This metabolic activity results in the formation of two major circulating metabolites: P88 (reduced iloperidone) and P95. These metabolites are not inert; they possess their own pharmacokinetic and pharmacodynamic properties that significantly contribute to the overall clinical profile of iloperidone. This guide will dissect the individual roles of P88 and P95, providing a comprehensive resource for researchers and clinicians.

Metabolism of Iloperidone

The biotransformation of iloperidone is a complex process involving multiple enzymatic pathways, leading to the formation of its primary metabolites, P88 and P95.

Metabolic Pathways

Iloperidone is metabolized via three main pathways:

-

Carbonyl Reduction: Iloperidone's acetophenone ring structure is reversibly reduced to form the active metabolite P88. This reaction is catalyzed by cytosolic enzymes.

-

CYP2D6-mediated Hydroxylation: The ethanone portion of iloperidone is oxidized by CYP2D6, leading to the formation of an α-hydroxy ketone, which is then converted to the P95 metabolite.

-

CYP3A4-mediated O-demethylation: This is a more minor pathway in the metabolism of iloperidone.

The metabolic fate of iloperidone is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to different plasma concentrations of the parent drug and its metabolites in extensive metabolizers (EMs) versus poor metabolizers (PMs).

Pharmacokinetics of Iloperidone and its Metabolites

The pharmacokinetic profiles of iloperidone, P88, and P95 are crucial for understanding their contribution to the drug's overall effect and duration of action. The plasma concentrations and half-lives of these compounds differ, particularly between CYP2D6 extensive and poor metabolizers.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of iloperidone and its metabolites.

| Parameter | Iloperidone | P88 | P95 |

| Tmax (hours) | 2 - 4 | 2 (delayed by 2 hrs with high-fat meal) | 6 (delayed by 6 hrs with high-fat meal) |

| Protein Binding | ~95% | ~95% | ~95% |

| Half-life (t½) in EMs (hours) | 18 | 26 | 23 |

| Half-life (t½) in PMs (hours) | 33 | 37 | 31 |

| AUC in EMs (% of total) | - | 19.5% | 47.9% |

| AUC in PMs (% of total) | - | 34.0% | 25.0% |

Data sourced from

EMs: Extensive Metabolizers; PMs: Poor Metabolizers; Tmax: Time to maximum plasma concentration; AUC: Area under the curve.

Pharmacodynamics: Receptor Binding Profiles

The clinical effects of iloperidone and its metabolites are dictated by their affinities for various neurotransmitter receptors. While P88 exhibits a receptor binding profile similar to the parent compound, P95 has a more selective profile.

Receptor Binding Affinities (pKi)

The following table presents the receptor binding affinities (pKi values) of iloperidone, P88, and P95 for key receptors implicated in the treatment of schizophrenia. A higher pKi value indicates a higher binding affinity.

| Receptor | Iloperidone (pKi) | P88 (pKi) | P95 (pKi) |

| Serotonin 5-HT2A | 9.56 | Comparable to Iloperidone | 8.15 |

| Dopamine D2A | 7.80 | Comparable to Iloperidone | Low Affinity |

| Adrenergic α1 | 8.08 | Comparable to Iloperidone | 7.67 |

| Adrenergic α2C | 7.79 | Comparable to Iloperidone | 7.32 |

| Adrenergic α2B | - | - | 7.08 |

Data sourced from

Clinical Implications of Metabolite Activity

The distinct properties of P88 and P95 have significant implications for the clinical use of iloperidone, influencing both its therapeutic efficacy and its side-effect profile.

The Role of P88

P88 is considered an active metabolite that meaningfully contributes to the therapeutic effects of iloperidone. Its ability to cross the blood-brain barrier and its receptor binding profile, which is comparable to that of the parent compound, suggest that it plays a significant role in the antipsychotic action of iloperidone. The longer half-life of P88 compared to iloperidone, particularly in CYP2D6 poor metabolizers, may contribute to a more sustained clinical effect.

The Role of P95

In contrast to P88, P95 is not believed to contribute significantly to the central therapeutic effects of iloperidone. This is primarily because P95 does not readily cross the blood-brain barrier. However, P95 is present in significant concentrations in the periphery and possesses affinity for adrenergic alpha-1 receptors. This peripheral activity may contribute to some of the adverse effects associated with iloperidone, such as orthostatic hypotension.

Experimental Methodologies

The data presented in this guide are derived from a variety of standard preclinical and clinical experimental protocols.

Radioligand Binding Assays

Receptor binding affinities for iloperidone and its metabolites were determined using in vitro radioligand binding assays. This methodology involves the following general steps:

-

Preparation of Cell Membranes: Cell lines genetically engineered to express a high density of the specific receptor of interest (e.g., dopamine D2, serotonin 5-HT2A) are cultured and harvested. The cell membranes are then isolated through centrifugation.

-

Competitive Binding Experiment: The cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (iloperidone, P88, or P95).

-

Separation and Quantification: The bound and free radioligand are separated, typically by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Pharmacokinetic Studies

Pharmacokinetic parameters were determined through clinical studies involving healthy volunteers and patients with schizophrenia. The typical workflow for these studies includes:

-

Drug Administration: A single or multiple doses of iloperidone are administered to study participants.

-

Serial Blood Sampling: Blood samples are collected at predefined time points after drug administration.

-

Bioanalysis: Plasma is separated from the blood samples, and the concentrations of iloperidone, P88, and P95 are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Modeling: The concentration-time data are analyzed using pharmacokinetic software to determine parameters such as Tmax, Cmax, AUC, and elimination half-life.

Conclusion

The metabolites of iloperidone, P88 and P95, are not merely byproducts of its metabolism but are active moieties that significantly shape its clinical profile. P88, with its central activity and receptor binding profile similar to the parent drug, is a key contributor to the therapeutic efficacy of iloperidone. In contrast, the peripherally restricted P95 likely plays a more prominent role in the adverse effect profile, particularly concerning orthostatic hypotension. A thorough understanding of the distinct contributions of these metabolites is essential for clinicians to optimize treatment and for researchers to guide the development of future antipsychotic agents with improved efficacy and tolerability. The influence of CYP2D6 pharmacogenetics on the relative exposure to iloperidone, P88, and P95 further underscores the importance of a personalized approach to treatment with this agent.

References

- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.mdedge.com [cdn.mdedge.com]

- 3. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Iloperidone's Effect on QT Interval and Cardiac Repolarization: A Technical Guide

Introduction

Iloperidone is a second-generation atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder in adults.[1][2] Its mechanism of action is thought to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[3][4] Like many antipsychotic drugs, iloperidone has been associated with a dose-related prolongation of the QT interval on the electrocardiogram (ECG), a surrogate marker for delayed cardiac repolarization. This effect is a critical consideration in clinical practice due to the potential risk of developing Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia. This technical guide provides an in-depth review of the preclinical and clinical evidence regarding iloperidone's effects on cardiac repolarization, details the experimental protocols used to assess these effects, and outlines the underlying molecular mechanisms for an audience of researchers, scientists, and drug development professionals.

Core Mechanism of Action on Cardiac Repolarization

The prolongation of the QT interval by iloperidone is primarily attributed to its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel conducts the rapid component of the delayed rectifier potassium current (IKr), a critical current responsible for phase 3 repolarization of the cardiac action potential.

Key Mechanistic Points:

-

Direct hERG Blockade: Iloperidone directly blocks the hERG channel in a concentration-dependent manner.

-

State-Dependent Interaction: Studies indicate that iloperidone preferentially interacts with the open state of the hERG channel, inhibiting the potassium ion efflux that is necessary for timely repolarization of cardiomyocytes.

-

No Effect on Channel Trafficking: The mechanism of inhibition is direct channel blockade, not a disruption of the hERG protein's trafficking to the cell membrane.

-

Metabolic Influence: Iloperidone is metabolized primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. Concomitant administration of inhibitors of these enzymes can increase iloperidone plasma concentrations, thereby augmenting the QT prolongation effect. Similarly, patients who are poor metabolizers for CYP2D6 may experience greater QTc increases.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical and clinical studies on iloperidone's effect on cardiac repolarization.

Table 1: Iloperidone Dose-Response Relationship on QTc Interval in Humans

| Iloperidone Dose | Mean Change in QTcF* from Baseline (ms) | Study Population | Reference(s) |

|---|---|---|---|

| 8 mg twice daily | 8.5 | Adults with schizophrenia or schizoaffective disorder | |

| 12 mg twice daily | 9.0 | Adults with schizophrenia or schizoaffective disorder | |

| 24 mg once daily | 15.4 | Adults with schizophrenia or schizoaffective disorder | |

| 12 mg twice daily (with CYP2D6/3A4 inhibition) | ~19.0 | Adults with schizophrenia or schizoaffective disorder | |

| Flexible Dosing (mean 6.4 mg/day) | 6.4 | Adults with schizophrenia (maintenance phase) |

*QTcF: QT interval corrected for heart rate using the Fridericia formula.

Table 2: Comparative QTc Prolongation of Iloperidone and Other Atypical Antipsychotics

| Drug | Dose | Mean Change in QTcF from Baseline (ms) | Reference(s) |

|---|---|---|---|

| Iloperidone | 8 mg twice daily | 8.5 - 9.0 | |

| Ziprasidone | 80 mg twice daily | 9.6 | |

| Quetiapine | 375 mg twice daily | 1.3 | |

| Olanzapine | up to 20 mg/day | 1.7 - 6.8 |

| Risperidone | 6 - 16 mg/day | 3.6 - 11.6 | |

Table 3: In Vitro and Ex Vivo Effects of Iloperidone on Cardiac Ion Channels and Repolarization

| Parameter | Experimental Model | Key Finding | Reference(s) |

|---|---|---|---|

| hERG Current Inhibition (IC50) | hERG-transfected HEK293 cells | 161 ± 20 nmol/L | |

| hERG 1A/3.1 Current Inhibition (IC50) | hERG 1A/3.1-transfected HEK cells | 0.44 µM | |

| Vascular Kv Channel Inhibition (IC50) | Rabbit coronary arterial smooth muscle cells | 2.11 ± 0.5 µM (Primarily Kv1.5 subtype) | |

| Monophasic Action Potential Duration (MAPD90) | Isolated guinea pig hearts (Langendorff) | 11.2 ± 1.6 ms prolongation with 100 nmol/L iloperidone (at 250 ms cycle length) |

| Corrected QT Interval (QTcF) | In vivo guinea pig model | 42.7 ± 10.2 ms prolongation with 3 mg/kg oral dose | |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cardiac safety studies. Below are descriptions of the key experimental protocols used to evaluate iloperidone.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique is the gold standard for assessing a compound's direct effect on specific ion channels.

-

Objective: To determine the concentration-dependent inhibitory effect of iloperidone on the hERG (IKr) current.

-

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 gene, which expresses the hERG channel, are used.

-

Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.

-

Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is employed. A glass micropipette with a tip diameter of ~1 µm is sealed onto the membrane of a single cell. The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Voltage Clamp Protocol: A specific voltage protocol is applied to the cell membrane to elicit and measure the hERG current. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the characteristic "tail current," which is used for quantifying hERG blockade.

-

Drug Application: Iloperidone at various concentrations is perfused into the extracellular solution bathing the cell. The current is recorded before (baseline) and after drug application to determine the percentage of inhibition.

-

Data Analysis: The concentration-response data are fitted to a Hill equation to calculate the IC50 value, which is the concentration of iloperidone required to inhibit 50% of the hERG current.

-

Ex Vivo Model: Langendorff-Perfused Isolated Heart

This method assesses the drug's effect on the integrated electrophysiology of the whole heart, free from systemic neural and hormonal influences.

-

Objective: To measure the effect of iloperidone on the duration of the cardiac action potential.

-

Methodology:

-

Heart Isolation: A heart is excised from a small mammal (e.g., guinea pig) and immediately submerged in ice-cold, oxygenated buffer solution.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is retrogradely perfused through the coronary arteries via the aorta.

-

Electrophysiological Measurement: A monophasic action potential (MAP) electrode is placed on the epicardial surface of the left ventricle. The heart may be paced at a fixed cycle length.

-

Data Acquisition: The MAP is recorded to measure the action potential duration at 90% repolarization (MAPD90), which is a close correlate of the QT interval.

-

Drug Administration: After a baseline stabilization period, iloperidone is added to the perfusate at a known concentration, and changes in MAPD90 are recorded.

-

Clinical Trial Electrocardiographic Monitoring

Rigorous ECG collection and analysis in clinical trials are essential for defining a drug's proarrhythmic risk in humans.

-

Objective: To quantify the dose- and concentration-dependent effect of iloperidone on the QTc interval in the target patient population.

-

Methodology:

-

Study Design: A "Thorough QT/QTc" study is the definitive trial, often a randomized, placebo- and active-controlled crossover study. Other trials also include intensive ECG monitoring.

-

ECG Acquisition: Standard 12-lead ECGs are recorded at multiple time points, including pre-dose baseline and at times corresponding to the expected peak plasma concentration (Tmax) of the drug. Digital ECGs are collected using high-resolution equipment.

-

QT Measurement: A central ECG laboratory is typically used to ensure consistency and minimize bias. Trained cardiologists or technicians manually measure the QT interval, often using the "tangent method" in leads II or V5, which is considered highly reproducible.

-

Heart Rate Correction: The measured QT interval is corrected for heart rate to yield the QTc. While Bazett's formula is common, it is known to be inaccurate at high heart rates. Regulatory studies and modern analyses preferentially use Fridericia's formula (QTcF) or a subject-specific correction (QTcI), as these are more accurate.

-

Analysis: The primary endpoint is the change in QTcF from baseline compared between the iloperidone, placebo, and active control groups.

-

Clinical Implications and Risk Management

The data consistently show that iloperidone causes a mild to moderate, dose-dependent prolongation of the QTc interval. The FDA label for iloperidone includes a warning regarding this risk.

Risk factors that may increase the potential for iloperidone-induced arrhythmias include:

-

High Doses: The 24 mg/day dose produces a greater QTc change than lower, twice-daily dosing regimens.

-

Drug-Drug Interactions: Co-administration with potent inhibitors of CYP2D6 (e.g., paroxetine) or CYP3A4 (e.g., ketoconazole) can significantly increase iloperidone exposure and the magnitude of QTc prolongation.

-

Genetic Predisposition: Individuals who are CYP2D6 poor metabolizers are at higher risk.

-

Electrolyte Imbalances: Hypokalemia and hypomagnesemia can exacerbate the risk of arrhythmias in the setting of QT-prolonging drugs.

-

Pre-existing Conditions: Patients with congenital long QT syndrome, a history of cardiac arrhythmias, recent myocardial infarction, or uncompensated heart failure should avoid iloperidone.

-

Concomitant Medications: Use with other drugs known to prolong the QTc interval (e.g., Class 1A or Class III antiarrhythmics) should be avoided.

Iloperidone's effect on cardiac repolarization is a well-characterized phenomenon driven by the blockade of the hERG potassium channel. Preclinical and clinical studies provide consistent quantitative data on its potency and the magnitude of QTc interval prolongation. This effect is dose-dependent and is significantly influenced by the drug's metabolic pathway. For drug development professionals and researchers, understanding these mechanisms and the associated clinical risk factors is paramount for the safe and effective use of iloperidone and for the development of future CNS therapies with improved cardiac safety profiles. Rigorous electrophysiological assessment, from in vitro channel screening to thorough QT studies in humans, remains the cornerstone of cardiac safety evaluation.

References

- 1. Fanapt (Iloperidone): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]

- 2. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Iloperidone

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of Iloperidone using High-Performance Liquid Chromatography (HPLC). Iloperidone is an atypical antipsychotic agent used in the management of schizophrenia. Accurate and precise quantification of Iloperidone in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and formulation development. The presented method is based on established and validated procedures, offering a reliable approach for researchers and analysts.

Introduction

Iloperidone is a multi-acting receptor antagonist with high affinity for serotonin 5-HT2A and dopamine D2 receptors. The therapeutic efficacy and safety of Iloperidone are dependent on its plasma concentration, making robust analytical methods essential for its determination. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of pharmaceuticals due to its high resolution, sensitivity, and specificity. This application note consolidates various reported HPLC methods for Iloperidone analysis, providing a comprehensive guide for its quantification.

Chromatographic Conditions

A summary of various reported HPLC methods for the quantification of Iloperidone is presented below. These methods have been successfully applied to the analysis of Iloperidone in bulk drug and pharmaceutical dosage forms.

Table 1: Summary of HPLC Methods for Iloperidone Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 (250 mm x 4.6 mm, 5 µm)[1] | C18[2][3][4] | BDS Hypersil Phenyl (250 mm x 4.6 mm, 5 µm)[5] |

| Mobile Phase | Acetonitrile: Methanol: Acetate Buffer (50:30:20 v/v/v) | 20 mM Phosphate Buffer (pH 3): Acetonitrile (65:35 v/v) | 0.01 M Sodium Dihydrogen Phosphate Buffer (pH 6.0): Acetonitrile (60:40 v/v) |

| Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.5 mL/min |

| Detection Wavelength | 215 nm | 274 nm | 276 nm |

| Injection Volume | 20 µL | 2 µL | Not Specified |

| Column Temperature | Ambient | 35°C | Not Specified |

| Internal Standard | None specified | Carbamazepine | Not Specified |

| Retention Time | 6.57 min | 2.85 min | 7.04 min |

Method Validation Summary

The described HPLC methods have been validated according to regulatory guidelines. A summary of the validation parameters is provided in the table below, demonstrating the reliability and robustness of these methods.

Table 2: Summary of Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 20-100 µg/mL | 0.5-100 µg/mL | 50-1000 ng/mL (in rat plasma) |

| Correlation Coefficient (r²) | 0.999 | >0.999 | 0.998 |

| Accuracy (% Recovery) | 98.82-100.48% | 100.51% (mean) | Within USFDA specified range |

| Precision (%RSD) | <2% | <0.4% | 1.70-5.90% |

| Limit of Detection (LOD) | 0.01 µg/mL | 0.0909 µg/mL | 30 ng/mL (in rat plasma) |

| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.3030 µg/mL | 50 ng/mL (in rat plasma) |

Experimental Protocols

This section provides detailed protocols for the preparation of solutions, samples, and the chromatographic analysis of Iloperidone.

Materials and Reagents

-

Iloperidone reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen orthophosphate (AR grade)

-

Sodium dihydrogen phosphate (AR grade)

-

Ortho-phosphoric acid (AR grade)

-

Water (HPLC grade)

-

Iloperidone tablets (for formulation analysis)

-

Biological matrix (e.g., plasma, for bioanalytical studies)

Preparation of Solutions

Mobile Phase Preparation (Example based on Method 2):

-

Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water.

-

Adjust the pH of the buffer to 3.0 using ortho-phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Prepare the mobile phase by mixing the filtered phosphate buffer and acetonitrile in a ratio of 65:35 (v/v).

-

Degas the mobile phase by sonication for 10-15 minutes before use.

Standard Stock Solution Preparation:

-

Accurately weigh 10 mg of Iloperidone reference standard and transfer it to a 10 mL volumetric flask.

-

Dissolve the standard in a suitable solvent (e.g., methanol or mobile phase) and make up the volume to the mark. This will give a stock solution of 1000 µg/mL.

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 0.5, 1, 5, 10, 20, 50, 100 µg/mL).

Sample Preparation

For Pharmaceutical Formulations (Tablets):

-

Weigh and finely powder at least 20 Iloperidone tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of Iloperidone and transfer it to a 10 mL volumetric flask.

-

Add about 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Make up the volume to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

-

Dilute the filtered solution with the mobile phase to obtain a concentration within the calibration range.

For Biological Matrices (Plasma) - Protein Precipitation Method:

-

To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add a precipitating agent (e.g., 200 µL of acetonitrile).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Carefully collect the supernatant and inject a suitable volume into the HPLC system.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Iloperidone.

Caption: Experimental workflow for Iloperidone quantification by HPLC.

Data Analysis and Quantification

-

System Suitability: Before starting the analysis, inject a standard solution multiple times (e.g., five times) to check for system suitability parameters such as theoretical plates, tailing factor, and %RSD of peak areas.

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the Iloperidone standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Inject the prepared sample solutions into the HPLC system. The concentration of Iloperidone in the samples can be calculated from the calibration curve using the peak area obtained for the sample.

Application in Pharmacokinetic Studies

The HPLC method can be applied to determine the concentration of Iloperidone in plasma samples collected at various time points after drug administration. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. For instance, in a study with rats, blood samples were collected at different intervals post-dose, and the plasma was separated for analysis. The resulting concentration-time profile allows for the calculation of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). Some studies have also utilized more sensitive LC-MS/MS methods for pharmacokinetic studies, especially when very low concentrations are expected.

Conclusion

The HPLC methods described in this application note provide a reliable and robust approach for the quantification of Iloperidone in various matrices. The detailed protocols and validation data support the use of these methods in quality control laboratories, research settings, and during drug development. The choice of a specific method will depend on the sample matrix, required sensitivity, and available instrumentation.

References

Application Notes & Protocols for UV Spectrophotometric Analysis of Iloperidone

These application notes provide a comprehensive guide for the quantitative determination of Iloperidone in pharmaceutical formulations using UV spectrophotometry. The described method is simple, accurate, and economical, making it suitable for routine quality control analysis.

Introduction

Iloperidone is an atypical antipsychotic agent used in the treatment of schizophrenia.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and dosage uniformity of its pharmaceutical formulations. UV-Visible spectrophotometry offers a rapid, straightforward, and cost-effective approach for the quantification of Iloperidone in bulk and tablet dosage forms.[1] This document outlines the validated methodology for this analysis.

Principle of the Method

The method is based on the principle that Iloperidone exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for Iloperidone in methanol is approximately 229 nm.[1][2] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This relationship is utilized to quantify the amount of Iloperidone in a sample by measuring its absorbance and comparing it to a standard calibration curve.

Instrumentation and Materials

-

Instrument: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[3]

-

Reagents and Chemicals:

-

Iloperidone reference standard (pharmaceutical grade)

-

Methanol (HPLC or analytical grade)

-

0.1N Hydrochloric Acid (analytical grade)

-

Distilled Water

-

Commercially available Iloperidone tablets

-

Experimental Protocols

Solvent Selection and Determination of λmax

While methanol, 0.1N HCl, and distilled water have been used as solvents, methanol is commonly preferred due to good solubility and stability of Iloperidone.

-

Preparation of Iloperidone Solution: Accurately weigh and dissolve a small amount of Iloperidone reference standard in the chosen solvent (e.g., methanol) to obtain a concentration of 10 µg/mL.

-

UV Spectrum Scan: Scan the resulting solution from 200 to 400 nm using the solvent as a blank.

-

Determination of λmax: The wavelength at which maximum absorbance is observed is the λmax. For Iloperidone in methanol, this is consistently reported around 229 nm. In 0.1N HCl, the λmax is observed at 229.5 nm.

Preparation of Standard Stock and Working Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Iloperidone reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the selected solvent (e.g., methanol).

-

Working Standard Solutions: Prepare a series of dilutions from the standard stock solution to obtain concentrations within the linear range (typically 2-20 µg/mL). For example, pipette 0.2, 0.4, 0.8, 1.0, 1.2, 1.6, and 2.0 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the solvent.

Preparation of Sample Solution (from Tablets)

-

Weigh and Powder Tablets: Weigh and finely powder twenty commercially available Iloperidone tablets to ensure homogeneity.

-

Extraction of Iloperidone: Transfer a quantity of the powder equivalent to 10 mg of Iloperidone into a 100 mL volumetric flask.

-

Dissolution: Add about 70 mL of the solvent (e.g., methanol) and sonicate for 20 minutes to ensure complete dissolution of the drug. Make up the volume to 100 mL with the solvent.

-

Filtration/Centrifugation: Filter the solution through a Whatman filter paper or centrifuge at 3,000 rpm for 5 minutes to remove insoluble excipients.

-

Final Dilution: Further dilute the clear supernatant or filtrate to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

Calibration Curve and Quantification

-

Measurement: Measure the absorbance of each working standard solution and the sample solution at the determined λmax (e.g., 229 nm) against the solvent blank.

-

Calibration Curve: Plot a graph of absorbance versus concentration for the working standard solutions.

-

Quantification: Determine the concentration of Iloperidone in the sample solution from the calibration curve using the linear regression equation (y = mx + c).

Method Validation Summary

The described UV spectrophotometric method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.

Table 1: Summary of Validation Parameters for UV Spectrophotometric Analysis of Iloperidone

| Parameter | Result | Reference |

| Wavelength (λmax) | 229 nm (in Methanol) | |

| 229.5 nm (in 0.1N HCl) | ||

| 220 nm (in Distilled Water) | ||

| Linearity Range | 2 - 20 µg/mL | |

| Correlation Coefficient (r²) | > 0.999 | |

| Accuracy (% Recovery) | 98.9% - 100.04% | |

| Precision (% RSD) | < 2% | |

| Limit of Detection (LOD) | 0.106 µg/mL | |

| Limit of Quantification (LOQ) | 0.321 µg/mL |

Visual Workflow and Diagrams

The following diagrams illustrate the logical flow of the experimental protocol for the UV spectrophotometric analysis of Iloperidone.

References

Synthesis and Purification of High-Purity Iloperidone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia. Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The synthesis and purification of high-purity Iloperidone are critical for ensuring its safety and efficacy in clinical applications. This document provides detailed application notes and protocols for the synthesis and purification of Iloperidone, focusing on achieving high purity and yield. The methodologies described are compiled from various patented and peer-reviewed sources, offering robust procedures for laboratory and pilot-scale production.

Introduction

Iloperidone, chemically known as 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, is a second-generation antipsychotic. The control of impurities during its synthesis is paramount, as even trace amounts of by-products can affect the drug's safety profile and therapeutic index. Common impurities that can arise during the synthesis of Iloperidone include N-oxide, desflouro, and various dimer impurities. This document outlines a reliable synthetic route and a robust purification protocol to obtain Iloperidone with a purity exceeding 99.8%.

Synthesis of Iloperidone

A prevalent and efficient method for the synthesis of Iloperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. This process can be optimized to achieve high yields and purity.

Synthetic Scheme